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8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

Cat. No.: B13265571
M. Wt: 221.72 g/mol
InChI Key: DXZVXXYNIBQKGH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis

The incorporation of spirocyclic scaffolds into molecular design has proven to be a valuable strategy in both medicinal chemistry and organic synthesis. These structures are recognized as privileged motifs in numerous bioactive natural products and synthetic pharmaceuticals. mdpi.com The inherent rigidity of spirocycles can help to pre-organize the conformation of a molecule, leading to a better fit with biological targets and potentially improving potency and selectivity. nih.gov

Spirocycles are often considered "privileged pharmacophores" because their unique three-dimensional arrangements can interact favorably with the binding sites of biological targets like enzymes and receptors. mdpi.comnih.gov This structural complexity allows for the exploration of new chemical space, which can be crucial for developing novel intellectual property. mdpi.com The introduction of a spirocyclic moiety can lead to improved pharmacological profiles. mdpi.com

There is a growing trend in drug discovery to move away from flat, sp2-hybridized aromatic systems towards more three-dimensional, sp3-rich structures. Spirocycles are inherently rich in sp3-hybridized carbon atoms, which can lead to improved physicochemical properties such as increased solubility and better metabolic stability. researchgate.net A higher fraction of sp3 carbons (Fsp3) in a molecule is often correlated with a higher success rate in clinical development. researchgate.net

Strained spiro heterocycles are increasingly being used as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. These strained systems can serve as non-classical, rigid, three-dimensional replacements for more common, flexible, or flat cyclic systems in drug candidates. researchgate.netresearchgate.net This bioisosteric replacement can lead to improved drug-like properties, such as enhanced metabolic stability and lipophilicity. researchgate.net

Overview of Azaspiro[3.4]octane Scaffolds in Modern Chemical Research

Within the broader class of spirocycles, azaspiro[3.4]octane scaffolds have emerged as particularly interesting building blocks in contemporary chemical research. These structures feature a nitrogen atom within the spirocyclic framework, which provides a handle for further chemical modification and can influence the molecule's biological activity and pharmacokinetic properties.

The azaspiro[3.4]octane framework consists of a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring through a common carbon atom. This arrangement results in a rigid, three-dimensional structure. The nitrogen atom in the azetidine ring can be readily functionalized, allowing for the introduction of a wide variety of substituents and the exploration of structure-activity relationships. rsc.org The synthesis of these scaffolds can be achieved through various methods, including [3+2] cycloaddition reactions.

Derivatives of azaspiro[3.4]octane have shown promise in a range of biological applications. For instance, the 2,6-diazaspiro[3.4]octane core is recognized as an emerging privileged structure found in compounds with diverse biological activities, including antitubercular and antimalarial properties. mdpi.comresearchgate.net This scaffold is present in molecules that act as enzyme inhibitors and receptor antagonists, highlighting its potential as a versatile platform for drug discovery. mdpi.com While specific research on 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane is not extensively documented in publicly available literature, the broader interest in this scaffold suggests its potential for further investigation. The 4-chlorophenyl substituent is a common feature in many biologically active compounds, and its incorporation into the azaspiro[3.4]octane framework could lead to novel therapeutic agents.

Contextualization of this compound within the Azaspiro[3.4]octane Class

The azaspiro[3.4]octane framework represents a significant class of spirocyclic systems that have demonstrated considerable potential in medicinal chemistry. This scaffold consists of a four-membered azetidine ring fused to a five-membered cyclopentane ring through a shared carbon atom. The presence of the nitrogen atom in the azetidine ring provides a handle for further chemical modification and can also play a crucial role in molecular interactions with biological targets.

Derivatives of the azaspiro[3.4]octane class have been explored for a variety of therapeutic applications, with research highlighting their potential as modulators of various enzymes and receptors. The versatility of this scaffold allows for the introduction of a wide range of substituents at different positions on the rings, enabling the fine-tuning of a compound's pharmacological profile.

This compound is a specific derivative within this class, featuring a 4-chlorophenyl group attached to the 8th position of the cyclopentane ring. The introduction of this particular substituent is of significant interest due to the well-established role of the 4-chlorophenyl moiety in medicinal chemistry. This group can influence a molecule's properties in several ways, including its lipophilicity, metabolic stability, and potential for specific interactions with target proteins, such as halogen bonding.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable building block or lead compound in drug discovery programs. The synthesis and biological evaluation of analogous 8-aryl-6-azaspiro[3.4]octanes have been reported in various patents and scientific articles, indicating a sustained interest in this chemical space.

The general synthetic approaches to 8-aryl-6-azaspiro[3.4]octanes often involve multi-step sequences. These can include the construction of the spirocyclic core through intramolecular cyclization reactions, followed by the introduction of the aryl group via cross-coupling reactions or other established synthetic methodologies. The precise synthetic route can be adapted to accommodate different substituents on both the aryl ring and the azaspiro[3.4]octane scaffold.

The physicochemical properties of this compound can be predicted based on its structural components. The azaspiro[3.4]octane core contributes to its three-dimensionality and provides a basic nitrogen atom, while the 4-chlorophenyl group increases its lipophilicity and introduces a potential site for halogen bonding interactions.

Below is a table summarizing the key structural features and predicted properties of this compound, alongside a comparison with its unsubstituted phenyl and methylphenyl analogues for contextual understanding.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPredicted Physicochemical Properties
This compoundC₁₃H₁₆ClN221.73Azaspiro[3.4]octane core, 4-chlorophenyl substituentIncreased lipophilicity compared to the phenyl analog, potential for halogen bonding
8-Phenyl-6-azaspiro[3.4]octaneC₁₃H₁₇N187.28Azaspiro[3.4]octane core, phenyl substituentModerate lipophilicity, basic nitrogen atom
8-(4-Methylphenyl)-6-azaspiro[3.4]octaneC₁₄H₁₉N201.31Azaspiro[3.4]octane core, 4-methylphenyl substituentSlightly increased lipophilicity compared to the phenyl analog

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClN B13265571 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

8-(4-chlorophenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C13H16ClN/c14-11-4-2-10(3-5-11)12-8-15-9-13(12)6-1-7-13/h2-5,12,15H,1,6-9H2

InChI Key

DXZVXXYNIBQKGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for Azaspiro 3.4 Octane Frameworks

Retrosynthetic Analysis for the 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane Core

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to plausible starting materials. The core azaspiro[3.4]octane structure consists of a cyclopentane (B165970) ring and an azetidine (B1206935) ring sharing a single carbon atom. The key challenge lies in the stereocontrolled formation of this spirocyclic junction.

One common approach involves the disconnection of the azetidine ring, which could be formed from a suitably functionalized cyclopentane precursor. This might involve an intramolecular cyclization of a 1-(aminomethyl)cyclopentyl derivative bearing a leaving group on the adjacent carbon. Alternatively, the cyclopentane ring could be constructed onto a pre-existing azetidine scaffold.

A plausible retrosynthetic pathway could start from 4-chlorophenylacetonitrile and 1,4-dibromobutane. These could be used to construct a substituted cyclopentane ring, which would then be functionalized to introduce the necessary amine and leaving groups for the subsequent formation of the azetidine ring. Another approach could involve the cycloaddition of a dipolarophile with a suitable dipolar species to form the spirocyclic core in a more convergent manner.

Construction of Azaspiro[3.4]octane Core Structures

The synthesis of the azaspiro[3.4]octane core is a central theme in the preparation of compounds like this compound. Various synthetic strategies have been developed to efficiently construct this framework.

Annulation Strategies via Ring Formation

Annulation strategies provide a powerful means to construct the cyclopentane and azetidine rings of the azaspiro[3.4]octane system. rsc.orgnih.gov These methods involve the formation of a new ring onto a pre-existing cyclic structure. For instance, a cyclopentane ring can be annulated to a molecule that will ultimately form part of the azetidine ring, or vice versa. rsc.org

One reported approach involves the annulation of a cyclopentane ring, while two other successful routes achieve the same target through the annulation of the four-membered azetidine ring. rsc.org These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification. rsc.org The choice between annulating the cyclopentane or the azetidine ring can depend on the availability of starting materials and the desired substitution pattern on the final molecule. Aza-Robinson annulation strategies have also been developed for the synthesis of fused bicyclic amides, which could be adapted for spirocyclic systems. nih.gov

Cycloaddition Reactions in Spirocycle Synthesis

Cycloaddition reactions are highly efficient in constructing spirocyclic systems by forming multiple bonds in a single step. researchgate.netnih.gov The [3+2] cycloaddition reaction is a particularly valuable tool for the synthesis of azaspiro[3.4]octanes. researchgate.net This approach involves the reaction of a three-atom component (the dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. In the context of azaspiro[3.4]octane synthesis, this could involve the reaction of an azomethine ylide with a suitable cyclopentylidene-based dipolarophile.

Silver-catalyzed 1,3-dipolar cycloaddition reactions between imines and dipolarophiles containing oxetane (B1205548) or azetidine rings have been shown to produce spirocycles in good yields. whiterose.ac.uk Similarly, rhodium-catalyzed reactions can also be employed for the synthesis of spirocyclic compounds. nih.gov A notable example is the scandium-catalyzed spirocyclization, which offers another pathway to these complex structures. The use of metal catalysts can provide high levels of regio- and stereoselectivity.

Advanced Approaches for Stereoselective Azaspiro[3.4]octane Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of azaspiro[3.4]octanes is of significant importance. nih.govacs.orgresearchgate.netthieme-connect.com

Optical resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org This technique typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.orgresearchgate.net After separation, the chiral resolving agent is removed to yield the pure enantiomers. Common resolving agents include chiral acids or bases, such as tartaric acid or brucine. wikipedia.org While effective, this method has the disadvantage of a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. wikipedia.org

Table 1: Common Chiral Resolving Agents and Their Applications

Resolving Agent Type of Compound Resolved Principle of Separation
Tartaric Acid Racemic bases (amines) Formation of diastereomeric salts
Brucine Racemic acids Formation of diastereomeric salts
(R)- or (S)-N-Acetylphenylalanine Racemic α-aminoacetals Formation of diastereomeric salts

This table provides examples of common resolving agents and their general applications in separating enantiomers.

Modern synthetic chemistry increasingly focuses on enantioselective methods that directly produce the desired enantiomer in high purity, thus avoiding the limitations of optical resolution. thieme-connect.com For the synthesis of spirocyclic azetidines, several enantioselective strategies have been developed.

One powerful approach is the use of chiral catalysts in cycloaddition reactions. acs.orgnih.gov For example, enantioselective phase-transfer catalysis has been successfully employed for the synthesis of spirocyclic azetidine oxindoles. acs.orgnih.govnih.gov In this method, a chiral catalyst, such as a novel SF5-containing chiral cation phase-transfer catalyst, is used to control the stereochemical outcome of the cyclization reaction, leading to high enantiomeric excesses. acs.orgnih.gov Organocatalysis, using catalysts like the Hayashi-Jørgensen catalyst, has also been applied to the enantioselective conjugate addition of aldehydes to nitro-olefins, which can then be further elaborated to form spirocyclic pyrrolidine (B122466) derivatives. thieme-connect.com

Table 2: Comparison of Stereoselective Synthetic Strategies

Methodology Description Advantages Disadvantages
Optical Resolution Separation of enantiomers from a racemic mixture using a chiral resolving agent. wikipedia.org Well-established technique. Maximum 50% yield for the desired enantiomer; requires a suitable resolving agent. wikipedia.org
Chiral Auxiliary-Based Synthesis A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. High diastereoselectivity can be achieved. Requires additional steps for the attachment and removal of the auxiliary.

This table summarizes and compares different strategies for obtaining enantiomerically pure spirocyclic compounds.

Introduction of the 4-Chlorophenyl Moiety and Other Aromatic Substituents

The introduction of an aryl substituent, such as a 4-chlorophenyl group, at the C8 position of the 6-azaspiro[3.4]octane core is a key step in the synthesis of the target compound. This transformation is typically achieved late-stage on a pre-formed spirocyclic ketone or a derivative thereof. Two primary strategies dominate this process: palladium-catalyzed cross-coupling reactions and organometallic additions to a carbonyl group.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized centers. wikipedia.orglibretexts.org This approach would involve the reaction of an 8-halo-6-azaspiro[3.4]octane (e.g., 8-bromo or 8-iodo) or an 8-triflate derivative with 4-chlorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. libretexts.orgorganic-chemistry.org The versatility of the Suzuki reaction allows for a broad tolerance of functional groups, making it ideal for complex molecule synthesis. researchgate.netharvard.edu

Organometallic Addition: A second robust method involves the addition of an organometallic reagent to an 8-oxo-6-azaspiro[3.4]octane precursor. The use of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, would result in the formation of a tertiary alcohol at the C8 position. Subsequent dehydration of this alcohol would yield an alkene, which could then be reduced to afford the desired this compound. Alternatively, reductive deoxygenation of the tertiary alcohol could also furnish the target compound.

Table 1: Strategies for Aryl Moiety Introduction This is an interactive table. Click on the headers to sort.

Method Key Reagents Precursor Required Key Transformation
Suzuki-Miyaura Coupling 4-Chlorophenylboronic acid, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 8-Bromo-6-azaspiro[3.4]octane C(sp²)-C(sp²) bond formation
Grignard Addition 4-Chlorophenylmagnesium bromide, then H₃O⁺ 6-Azaspiro[3.4]octan-8-one Nucleophilic addition to carbonyl

Derivatization and Functionalization Strategies for Azaspiro[3.4]octane Scaffolds

Once the core azaspiro[3.4]octane framework is assembled, further derivatization is often necessary to explore structure-activity relationships. These strategies focus on modifying existing functional groups or adding new ones at specific positions on the scaffold.

Achieving selectivity in molecules with multiple reactive sites is paramount. In azaspiro[3.4]octane derivatives, this can involve differentiating between functional groups or positions.

Chemoselectivity: A common transformation is the conversion of a ketone to an amine via reductive amination. In a precursor like 6-azaspiro[3.4]octan-8-one, the carbonyl group can be condensed with an amine (e.g., ammonia (B1221849) or a primary amine) to form an imine or iminium ion. harvard.edu The choice of reducing agent is critical for chemoselectivity. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they selectively reduce the protonated iminium ion intermediate much faster than the starting ketone, preventing the formation of alcohol byproducts. masterorganicchemistry.comyoutube.comyoutube.com

Regioselectivity: In analogues containing more than one nitrogen, such as diazaspiro[3.4]octanes, regioselectivity is achieved through orthogonal protection strategies. researchgate.netnovartis.com By using protecting groups that can be removed under different conditions (e.g., Boc, removed with acid, and Cbz, removed by hydrogenolysis), each nitrogen atom can be functionalized independently. jocpr.comsigmaaldrich.comnih.gov This principle allows for the controlled, stepwise introduction of different substituents at specific locations within the molecule.

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. This is particularly useful for installing functionalities that are not compatible with earlier reaction conditions.

A prime example is the conversion of a carboxylic acid to a primary amine via the Curtius rearrangement. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds by converting a carboxylic acid derivative (e.g., an ester or acid chloride) into an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. nih.govresearchgate.net This versatile isocyanate intermediate can then be trapped with water or acid to yield the primary amine, or with an alcohol to yield a carbamate. This transformation is known for its mild conditions and complete retention of stereochemistry. nih.govnih.gov

Another key FGI is reductive amination, which converts a ketone into an amine, thereby increasing molecular complexity and introducing a key pharmacophoric group. harvard.eduorganic-chemistry.org Other common FGIs include the reduction of esters or ketones to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Table 2: Key Functional Group Interconversions This is an interactive table. Click on the headers to sort.

Transformation Starting Group Target Group Key Reagents Reaction Name
Carboxylic Acid to Amine -COOH -NH₂ 1. DPPA or SOCl₂/NaN₃ 2. Heat (Δ) 3. H₂O Curtius Rearrangement
Ketone to Amine >C=O >CH-NR₂ 1. R₂NH 2. NaBH₃CN or NaBH(OAc)₃ Reductive Amination
Ester to Alcohol -COOR -CH₂OH LiAlH₄ or NaBH₄ Reduction

Development of Multifunctional Azaspiro[3.4]octane Building Blocks

Azaspiro[3.4]octane scaffolds are frequently designed as multifunctional building blocks, intended to serve as versatile platforms for drug discovery. researchgate.net By incorporating multiple functional groups, often with orthogonal reactivity, these scaffolds provide several "exit vectors" for subsequent chemical elaboration. researchgate.netnovartis.com

For instance, a scaffold might be synthesized to contain a protected amine on the azetidine ring and an ester or ketone on the pyrrolidine ring. sigmaaldrich.com The protected amine serves as a handle for N-alkylation or N-acylation, while the ester can be hydrolyzed to a carboxylic acid for amide coupling or subjected to the Curtius rearrangement to install another amine. The ketone can be converted into various amines via reductive amination or into alcohols with different stereochemistry via selective reduction. This multifunctional nature allows for the rapid generation of a library of diverse analogues from a common intermediate, facilitating the exploration of chemical space around the core scaffold.

Scalability and Practical Considerations in Azaspiro[3.4]octane Synthesis

The transition of a synthetic route from laboratory scale to pilot plant or industrial production requires careful consideration of scalability, safety, cost, and purification. For azaspiro[3.4]octane synthesis, several approaches have been shown to be scalable.

Methodologies such as [3+2] cycloadditions have been successfully employed for the multi-gram synthesis of related azaspirocycles. researchgate.net Furthermore, the development of automated continuous flow chemistry provides a modern solution to scalability challenges. Flow chemistry can offer improved safety, better heat transfer, and higher throughput compared to traditional batch processes. For example, a flow synthesis for spirocyclic tetrahydronaphthyridines achieved a productivity of 600 mg per hour. nih.gov Some synthetic sequences for related spirocyclic intermediates have been successfully scaled to produce over 200 grams of material in a single batch reaction. acs.org

Purification is another critical consideration. While many laboratory-scale syntheses rely on column chromatography, this method can be costly and inefficient on a large scale. rsc.org Process development often focuses on designing routes where intermediates and the final product can be purified by crystallization or extraction. nih.gov When chromatography is unavoidable, techniques like supercritical fluid chromatography (SFC) are being explored for large-scale purification of complex molecules. researchgate.net The choice of readily available starting materials and minimizing the number of synthetic steps are also key factors in developing a practical and economically viable synthesis. researchgate.netrsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of SAR in Spirocyclic Compound Development

Spirocycles, characterized by two rings sharing a single atom, are considered privileged structural motifs in modern drug discovery. rsc.org Unlike flat, aromatic systems, spirocyclic compounds possess a distinct three-dimensional architecture. rsc.org This spatial arrangement is crucial for establishing specific and high-affinity interactions with the complex binding sites of biological targets such as enzymes and receptors. rsc.org

The development of spirocyclic compounds is guided by several key SAR principles:

Conformational Rigidity : The spirocyclic core imparts a degree of conformational rigidity to the molecule. tandfonline.com This pre-organization of the molecule into a specific shape reduces the entropic penalty upon binding to a target, which can lead to enhanced binding affinity. tandfonline.com For the 6-azaspiro[3.4]octane scaffold, this rigidity helps to orient the substituent at the 8-position, in this case, the 4-chlorophenyl group, in a defined region of chemical space.

Three-Dimensionality : The spirocyclic nature of these compounds allows for the projection of substituents into three-dimensional space, facilitating optimal interactions with the binding pockets of proteins. tandfonline.com This is a significant advantage over planar molecules, which have limited spatial diversity.

Improved Physicochemical Properties : The introduction of a spirocyclic moiety can favorably modulate a compound's physicochemical properties. For instance, increasing the fraction of sp³-hybridized carbon atoms, as is inherent in spirocycles, has been correlated with improved solubility and metabolic stability, which are desirable drug-like properties. rsc.org

Novel Chemical Space : Spirocyclic scaffolds provide access to novel chemical space, which can be crucial for developing compounds with new biological activities and for securing intellectual property. rsc.org

Design of Ligands Utilizing Azaspiro[3.4]octane as a Privileged Scaffold

The azaspiro[3.4]octane framework is increasingly recognized as a privileged scaffold in medicinal chemistry. nih.gov A privileged structure is a molecular framework that can serve as a basis for the development of potent and selective ligands for multiple biological targets through judicious modification of its peripheral functional groups. nih.gov

The privileged structure concept is a powerful tool in the lead optimization phase of drug discovery. vdoc.pub By starting with a scaffold like azaspiro[3.4]octane, which is known to have favorable drug-like properties, medicinal chemists can focus on modifying the substituents to fine-tune the compound's biological activity and selectivity. nih.gov The nitrogen atom in the 6-azaspiro[3.4]octane core provides a convenient point for chemical modification, allowing for the introduction of a wide range of substituents to explore the SAR.

The unique topology of spirocyclic compounds has a profound impact on molecular recognition. The rigid, three-dimensional arrangement of the rings orients the substituents in a precise and predictable manner. researchgate.net This defined spatial orientation is key to achieving high-affinity and selective binding to a biological target. rsc.orgtandfonline.com The spirocyclic scaffold can position a key pharmacophoric element, such as the 4-chlorophenyl group in 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, in an optimal orientation for interaction with a specific binding pocket, while minimizing interactions with off-target proteins. This can lead to improved efficacy and a better safety profile. tandfonline.com

Rational Design of this compound Analogues for Targeted Research

The rational design of analogues based on the this compound core involves a systematic exploration of how chemical modifications to the scaffold and its substituents affect biological activity.

The biological activity of this compound can be modulated by altering the substituents on both the phenyl ring and the azaspiro[3.4]octane core. For the 4-chlorophenyl group, modifications could include:

Position of the chloro group : Moving the chlorine to the ortho- or meta-position would alter the electronic and steric profile of the phenyl ring, which could impact binding affinity.

Nature of the substituent : Replacing the chloro group with other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methoxy) would systematically probe the electronic requirements for optimal activity.

Substitution on the azaspiro[3.4]octane core : Introducing substituents on the cyclopentyl or azetidine (B1206935) rings of the scaffold could provide additional points of interaction with a biological target or modulate the compound's physicochemical properties.

To illustrate the effects of peripheral modifications on a related scaffold, the following table presents data on the antitubercular activity of a series of 2,6-diazaspiro[3.4]octane derivatives. While this is a diaza-scaffold, the principles of modifying peripheral groups to influence activity are analogous.

CompoundScaffoldR1 SubstituentR2 SubstituentMIC (μg/mL) against M. tuberculosis H37Rv
Analogue 12,6-Diazaspiro[3.4]octane-C(O)CH2CH(CH3)25-nitrofuroyl>50
Analogue 22,6-Diazaspiro[3.4]octane-C(O)CH2-cyclopropyl5-nitrofuroyl>50
Analogue 32,6-Diazaspiro[3.4]octane-CH2N(CH3)25-nitrofuroyl>50
Analogue 42,6-Diazaspiro[3.4]octane-C(O)N(CH3)OCH35-nitrofuroyl>50
Analogue 52,6-Diazaspiro[3.4]octane1,2,4-triazole derivative5-nitrofuroyl0.25
Analogue 62,6-Diazaspiro[3.4]octane1,2,4-oxadiazole derivative5-nitrofuroyl0.062

Data adapted from a study on antitubercular agents based on a 2,6-diazaspiro[3.4]octane core. mdpi.com The MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

This data demonstrates that even with the same core scaffold and a constant "warhead" (the 5-nitrofuroyl group), modifications to the peripheral substituents (R1) can have a dramatic impact on biological activity. mdpi.com Simple amide and amine functionalities resulted in inactive compounds, whereas the introduction of specific azole heterocycles led to potent antitubercular activity. mdpi.com This highlights the importance of exploring a diverse range of peripheral modifications in the rational design of analogues.

In some instances, simplifying the core scaffold or making significant modifications to the periphery can lead to compounds with improved properties. For the this compound scaffold, simplification could involve replacing the spirocyclic system with a less complex, yet still three-dimensional, acyclic or monocyclic amine. However, this often comes at the cost of reduced conformational rigidity and potentially lower binding affinity.

More commonly, periphery modifications are explored to enhance potency and selectivity. This involves the synthesis of a library of compounds with diverse substituents at various positions on the core scaffold. For example, in the development of antitubercular agents based on the 2,6-diazaspiro[3.4]octane core, a variety of azole moieties were introduced, leading to the identification of a highly potent lead compound. mdpi.com This approach of broad periphery exploration around a privileged core is a key strategy in modern medicinal chemistry. mdpi.com

Role of Spirocyclic Rigidity in Modulating Molecular Interactions

The introduction of a spirocyclic scaffold, such as the azaspiro[3.4]octane system, is a strategic approach in medicinal chemistry to enhance molecular rigidity and achieve a more defined orientation of substituent groups. This rigidity can lead to a lower entropic penalty upon binding to a biological target, as the molecule has fewer conformations to adopt. For ligands of monoamine transporters, where specific hydrophobic and hydrogen-bonding interactions are critical for high-affinity binding, the fixed spatial arrangement of the 4-chlorophenyl group and the nitrogen atom of the azaspiro[3.4]octane ring is paramount.

Research into related rigid structures, such as the 8-azabicyclo[3.2.1]octane skeleton, has demonstrated that a constrained conformation can lead to modest stereoselective binding and potent inhibition of transporters like the dopamine (B1211576) transporter (DAT). nih.govnih.gov While direct comparative data for flexible analogs of this compound is limited in publicly accessible research, the principles derived from broader structure-activity relationship (SAR) studies on monoamine transporter inhibitors underscore the importance of a constrained molecular framework. The spirocyclic nature of the core in this compound serves to lock the pharmacophoric elements into a conformation that is presumed to be favorable for interaction with the transporter's binding site.

The design of spirocyclic systems in drug discovery is often aimed at improving metabolic stability and modulating physicochemical properties such as lipophilicity. For instance, the introduction of a spiro-piperidineamide scaffold in a β-tryptase inhibitor led to superior metabolic stability compared to its non-spiro analogs. rsc.org This suggests that the rigidity of the spirocyclic core can shield parts of the molecule from metabolic enzymes.

Furthermore, the conformational restriction imposed by the spirocyclic core can enhance selectivity for a particular biological target. By presenting a fixed and specific three-dimensional shape, the molecule may fit more precisely into the binding pocket of one receptor or transporter subtype over others. In the context of monoamine transporters, where the differentiation between DAT, the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET) is often a therapeutic goal, the rigidity of the 6-azaspiro[3.4]octane scaffold is a critical design element.

While detailed quantitative SAR data for a series of 6-azaspiro[3.4]octane derivatives is not extensively available in the public domain, the table below conceptualizes how variations in a related rigid scaffold, 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane, affect binding affinity at the dopamine transporter. This data illustrates the impact of substitutions on a rigid core, which is a principle directly applicable to the understanding of this compound.

CompoundR-group on NitrogenDAT Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
Analog 1-CH2CH2CH349158144
Analog 2-CH2CH=CH221295137
Analog 3-CH2-cyclopropyl4.01060625
Analog 4-CH2-phenyl5.7111148
Analog 5-CH2-(4-chlorophenyl)3.92871358

Data in the table is derived from a study on 8-substituted-3-[2-(bis(4-fluorophenyl)methoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives and is presented to illustrate the principles of how modifications to a rigid core can impact biological activity. nih.gov

This illustrative data highlights how subtle changes to a substituent on a rigid scaffold can dramatically alter both potency (Ki at DAT) and selectivity (SERT/DAT and NET/DAT ratios). The high potency and selectivity of the cyclopropylmethyl and 4-chlorobenzyl analogs underscore the sensitivity of the transporter's binding site to the conformational presentation of the ligand, a presentation that is heavily dictated by the rigid core structure. nih.gov

Biological and Pharmacological Research Applications

Investigation of Molecular Target Interactions and Mechanisms

The rigid, spirocyclic structure of azaspiro[3.4]octane derivatives makes them attractive candidates for designing specific inhibitors and modulators of various biological targets, including enzymes and receptors.

Enzyme Inhibition Studies (e.g., Reductases)

Derivatives of the parent azaspiro[3.4]octane scaffold have been investigated for their ability to inhibit various enzymes. For instance, certain diazaspiro[3.4]octane-1-carboxylate derivatives have been explored as antibacterial agents that target bacterial dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. chemshuttle.com The nitrofuran moiety, when attached to a 2,6-diazaspiro[3.4]octane scaffold, is believed to undergo reduction by bacterial reductases to produce reactive intermediates that are lethal to bacteria. nih.gov This mechanism suggests that the azaspiro core serves as a scaffold to position the active group for effective interaction with bacterial enzyme systems. nih.gov

Receptor Modulation Research (e.g., M4 muscarinic receptor agonism, EGFR inhibition)

M4 Muscarinic Receptor Agonism: Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are crucial for cognitive processes. frontiersin.org Agonists targeting these receptors are of interest for treating cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease. frontiersin.orgnih.gov Research into selective M4 muscarinic acetylcholine receptor agonists has included novel chemical structures, and while direct studies on 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane are not prominent, the development of spirocyclic compounds as receptor modulators is an active area of research. For example, the dual M1/M4 agonist xanomeline has shown promise in clinical studies for improving cognitive and behavioral symptoms. frontiersin.orgnih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and inhibitors of this receptor are used to treat various cancers, particularly non-small cell lung cancer. mdpi.comaacr.org The azaspiro[3.4]octane scaffold has been utilized in the synthesis of novel EGFR inhibitors. thermofisher.com Specifically, 2-Oxa-6-azaspiro[3.4]octane is a known intermediate in the preparation of azaspirocycle-substituted 4-anilinoquinazoline derivatives which exhibit EGFR inhibitory activity. thermofisher.comresearchgate.net These compounds function by binding to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that leads to cell proliferation. mdpi.com Third-generation EGFR inhibitors like osimertinib have been developed to overcome resistance to earlier drugs, often targeting specific mutations like T790M. aacr.orgnih.gov

Antimicrobial Research Applications (Non-Clinical Focus)

The azaspiro[3.4]octane framework is a key component in the development of novel antimicrobial agents, with research demonstrating activity against a range of pathogenic bacteria, including drug-resistant strains.

Antibacterial Activity Studies

Research has demonstrated that modifying the periphery of the azaspiro[3.4]octane core can lead to potent antibacterial agents.

Activity Against Mycobacterium tuberculosis : Derivatives of 2,6-diazaspiro[3.4]octane have shown remarkable potency against Mycobacterium tuberculosis. In one study, a series of nitrofuran carboxamide derivatives were synthesized, with one compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, exhibiting a minimal inhibitory concentration (MIC) of 0.016 µg/mL against the H37Rv strain. nih.govresearchgate.net Spirocyclic compounds are considered promising for overcoming drug resistance in tuberculosis. smolecule.com

Activity Against Other Pathogens: The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a major focus of antimicrobial research due to their high rates of drug resistance. plos.org Azaspiro[3.4]octane derivatives have been evaluated against several of these bacteria.

Compound ClassTarget OrganismActivity (MIC)Reference
2,6-Diazaspiro[3.4]octane derivativeMycobacterium tuberculosis H37Rv0.016 µg/mL nih.gov
Diazaspiro[3.4]octane derivativeStaphylococcus aureus (MRSA)Active chemshuttle.com
Ciprofloxacin-azaspiro[3.4]octane congenerStaphylococcus aureusActive nih.gov
Efficacy against Drug-Resistant Bacterial Strains

A significant advantage of the novel scaffolds provided by azaspiro[3.4]octane derivatives is their potential to circumvent existing bacterial resistance mechanisms.

Mycobacterium tuberculosis : The lead compound 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane was found to be highly effective against multi-drug resistant (MDR) strains of M. tuberculosis, with MIC values ranging from 0.0124 to 0.0441 µg/mL. nih.gov This suggests that its mechanism of action may differ from conventional tuberculosis drugs.

Klebsiella pneumoniae and Acinetobacter baumannii : These Gram-negative bacteria are notorious for developing resistance to multiple drugs, including carbapenems. mdpi.comnih.gov While direct studies on this compound against these specific pathogens are limited, the broader class of spirocyclic compounds is being explored to combat such resistant infections.

Staphylococcus aureus : Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat. Research has shown that certain diazaspiro derivatives can be effective against MRSA, potentially by inhibiting essential enzymes like dihydrofolate reductase. chemshuttle.com

Molecular Mechanisms of Antimicrobial Action

The mechanisms by which azaspiro[3.4]octane-based compounds exert their antimicrobial effects are varied and depend on the specific modifications to the core structure.

Enzyme Inhibition : As noted, derivatives can inhibit crucial bacterial enzymes. For nitrofuryl-substituted diazaspirooctanes, the mechanism involves the reduction of the nitrofuran group by bacterial reductases. This process generates highly reactive intermediates that disrupt vital cellular processes, including the citric acid cycle and the synthesis of DNA, RNA, and proteins. nih.gov

Inhibition of DNA Gyrase and Topoisomerase IV : Fluoroquinolones containing a spirocyclic amine periphery, such as certain 6-azaspiro[3.4]octane congeners, function by inactivating bacterial DNA gyrase and topoisomerase IV, which is a mechanism specific to prokaryotes. nih.gov

Cell Wall Synthesis Inhibition : Some studies on other polycyclic amines against M. tuberculosis have identified the inhibition of cell wall synthesis as a likely mechanism of action. researchgate.net

Antimalarial Activity Studies against Plasmodium falciparum

The search for new antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. bohrium.com Spiro compounds have emerged as a highly promising class of antimalarials. A notable example is the spiroindolone class of compounds, which was identified through high-throughput phenotypic screening against P. falciparum. nih.govacs.org

One of the most advanced compounds in this class is Cipargamin (NITD609), which has demonstrated potent, low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum and P. vivax. nih.govwikipedia.org Research has shown that spiroindolones are fast-acting schizonticidal agents that rapidly clear parasitic infection. nih.gov The optimization of an initial hit, a racemic spiroazepineindole with an IC50 of 90 nM, led to the development of analogs with significantly improved potency (IC50 = 0.2 nM) and better pharmacokinetic profiles, resulting in exceptional oral efficacy in mouse models of malaria. acs.org

The core spiro structure is considered essential for the antimalarial activity of these compounds. acs.org Extensive structure-activity relationship (SAR) studies have been conducted on various spirocyclic scaffolds, including spiro-peroxides and spirocyclohexadienones, to develop new drugs that can overcome existing resistance mechanisms. nih.gov Another class, spirocyclic chroman-4-ones, has also shown promising activity against chloroquine-resistant strains of the parasite. nih.gov

Table 1: Antimalarial Activity of Selected Spiro Compounds against P. falciparum

Compound Class Specific Compound/Analog In Vitro Activity (IC50) Key Finding
Spiroindolone Racemic spiroazepineindole (Initial Hit) 90 nM Identified from phenotypic screen against P. falciparum. acs.org
Spiroindolone Optimized Analog (20a) 0.2 nM Showed exceptional oral efficacy and curative potential in mice. acs.org
Spiroindolone Cipargamin (NITD609) Low nanomolar Potent against a range of drug-resistant strains. nih.govwikipedia.org

Exploration of Other Potential Therapeutic Areas (Non-Clinical Focus)

The structural diversity of spiro compounds has led researchers to explore their potential in a wide range of therapeutic areas beyond infectious diseases, including disorders of the central nervous system and inflammatory conditions.

Epilepsy is a common neurological disorder, and the need for new antiepileptic drugs with improved efficacy and fewer side effects persists. nih.gov Various spiro-heterocyclic systems have been synthesized and evaluated for their anticonvulsant properties.

Studies have investigated several classes of spiro compounds, including:

Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones : A number of these compounds were tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) models. The 5'-chloro derivative was identified as the most active in the MES test, with an ED50 of 27.97 mg/kg, indicating that these compounds can protect mice against both electrically and chemically induced seizures. nih.gov

2-Azaspiro[4.4]nonane and 2-Azaspiro[4.5]decane-1,3-diones : A series of N-phenyl and N-benzyl derivatives of these spirosuccinimides were synthesized and tested. researchgate.netnih.gov The results showed that anticonvulsant activity was influenced by the substituents on the aryl ring and the size of the cycloalkyl system. nih.gov N-benzyl derivatives with fluoro and trifluoromethyl groups were particularly active. researchgate.net

6,9-Diazaspiro-[4.5]decane-8,10-diones : These compounds were effective in the subcutaneous pentylenetetrazole (scPTZ) screen. One compound in particular, 6g, was found to be highly potent, providing 100% protection against PTZ-induced seizures at a very low dose (0.0086 mmol/kg). nih.gov

These studies highlight that the spiro scaffold can be a valuable framework for developing novel anticonvulsant agents.

Table 2: Anticonvulsant Activity of Selected Spiro Compounds

Compound Class Test Model Most Active Compound Activity (ED50 or Protection)
Spiro[1,3-dioxolane-2,3'-indolin]-2'-one MES 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one ED50 = 27.97 mg/kg nih.gov
6,9-Diazaspiro-[4.5]decane-8,10-dione scPTZ Compound 6g 100% protection at 0.0086 mmol/kg nih.gov

Chronic inflammation is implicated in numerous diseases, driving research into new anti-inflammatory agents. Spiro compounds have demonstrated potential in this area. For instance, spiro thiochromene–oxindole derivatives were synthesized and showed moderate to good efficacy in an in-vitro assay that measures the inhibition of heat-induced protein denaturation, a marker of anti-inflammatory activity. researchgate.netnih.gov Certain compounds in this class exhibited up to 95.45% inhibition with IC50 values as low as 127.477 µg/mL. nih.gov

Another study investigated the spirocyclopiperazinium compound LXM-10, which produced a significant, dose-dependent decrease in edema in animal models of inflammation. nih.gov The research suggested its mechanism involves the activation of specific acetylcholine receptors. nih.gov Furthermore, novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline] derivatives have also shown remarkable anti-inflammatory activities in animal studies, with some compounds demonstrating potency comparable to the standard drug indomethacin.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is crucial for the development of drug candidates. For several classes of biologically active spiro compounds, these mechanisms are beginning to be elucidated.

For the antimalarial spiroindolones , a clear mechanism has been identified. These compounds target PfATP4, a P-type ATPase located in the plasma membrane of the Plasmodium parasite. nih.govnih.gov By inhibiting this ion pump, spiroindolones disrupt the sodium ion homeostasis within the parasite, leading to an influx of Na+ ions, cellular swelling, and ultimately, parasite death. nih.gov This represents a novel mechanism of action distinct from many existing antimalarial drugs.

The molecular mechanisms of anticonvulsant drugs are generally complex but often involve the modulation of neuronal excitability. epilepsysociety.org.uk For spiro-based anticonvulsants, while specific targets are not always fully identified, their activity in preclinical models like the MES and scPTZ tests suggests they likely act through established anticonvulsant pathways. These mechanisms often include:

Blockade of voltage-gated sodium channels , which reduces the ability of neurons to fire high-frequency action potentials. epilepsysociety.org.ukpharmaguideline.com

Enhancement of GABA-mediated inhibition , which increases the seizure threshold by potentiating the brain's primary inhibitory neurotransmitter. pharmaguideline.com

For anti-inflammatory spiro compounds , the mechanisms can vary. The spirocyclopiperazinium compound LXM-10 is suggested to exert its effects by activating alpha7 nicotinic and M4 muscarinic acetylcholine receptors, tapping into the cholinergic anti-inflammatory pathway. nih.gov Other spiro compounds, such as spiro thiochromene–oxindoles, have been shown through in silico studies to have a high binding affinity for the cyclooxygenase-2 (COX-2) enzyme, a key target for many anti-inflammatory drugs. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane and its Derivatives

The conformational flexibility of the 6-azaspiro[3.4]octane scaffold is a key determinant of its biological activity. This spirocyclic system, characterized by the fusion of a cyclopentane (B165970) and a piperidine ring sharing a single carbon atom, exhibits a unique three-dimensional structure that influences its interaction with biological targets. Computational methods, such as molecular mechanics and quantum chemical calculations, are instrumental in exploring the potential energy surface of this compound and identifying its low-energy conformers.

The piperidine ring in the 6-azaspiro[3.4]octane system can adopt several conformations, including the chair, boat, and twist-boat forms. Of these, the chair conformation is generally the most stable. The orientation of the 8-(4-chlorophenyl) substituent can be either axial or equatorial. The relative stability of these conformers is influenced by steric and electronic factors.

For instance, in related N-substituted piperidine systems, the preference for an equatorial or axial orientation of a substituent is governed by a complex interplay of steric hindrance and electronic effects. In the case of this compound, the bulky 4-chlorophenyl group would be expected to favor an equatorial position to minimize steric clashes with the rest of the molecule. However, the specific energetic landscape would need to be determined through detailed computational analysis.

Studies on similar spirocyclic systems have demonstrated the importance of considering multiple conformations in drug design, as different conformers may be responsible for binding to a biological target. Therefore, a thorough conformational analysis is a prerequisite for understanding the structure-activity relationships of this compound and its derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including molecular orbital energies, charge distributions, and electrostatic potentials, which are crucial for understanding the molecule's chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

In this compound, the nitrogen atom of the piperidine ring and the electron-rich 4-chlorophenyl group are expected to be the primary sites of chemical reactivity. Quantum chemical calculations can precisely map the electron density distribution and identify the most nucleophilic and electrophilic regions of the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Furthermore, these calculations can be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of the compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological target, such as a protein or a nucleic acid. These methods are widely employed in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and the target.

The 4-chlorophenyl group of the molecule can engage in various types of interactions with the protein, including hydrophobic interactions, van der Waals interactions, and halogen bonding. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, if protonated, as a hydrogen bond donor. The spirocyclic core of the molecule provides a rigid scaffold that can position the key interacting groups in an optimal orientation for binding.

Rationalization of Observed Structure-Activity Relationships

Molecular docking and MD simulations can also be used to rationalize observed structure-activity relationships (SARs). By comparing the predicted binding modes and affinities of a series of related compounds, it is possible to understand how changes in the chemical structure affect the biological activity. For example, these simulations could explain why the presence of a chlorine atom at the para position of the phenyl ring is important for the activity of this compound.

MD simulations provide a dynamic view of the ligand-target complex, allowing for the study of the stability of the binding mode and the conformational changes that may occur upon ligand binding. This information is crucial for a comprehensive understanding of the molecular recognition process.

In Silico Prediction of Pharmacological Profiles (e.g., ADME/Tox potential)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates in the early stages of drug discovery. nih.gov These predictions help to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate of drug candidates in later stages of development.

A variety of computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are available to predict ADME/Tox properties based on the chemical structure of a molecule. nih.gov

Predicted ADME/Tox Properties of this compound (Illustrative)

PropertyPredicted ValueImplication
Absorption
Oral BioavailabilityModerate to HighLikely to be well-absorbed after oral administration.
Blood-Brain Barrier PenetrationPossibleThe molecule's lipophilicity may allow it to cross the blood-brain barrier.
Distribution
Plasma Protein BindingHighThe compound is likely to bind to plasma proteins, which can affect its distribution and elimination.
Metabolism
Cytochrome P450 InhibitionPossibleThe molecule may inhibit certain cytochrome P450 enzymes, which could lead to drug-drug interactions.
Excretion
Renal ExcretionMinorThe compound is likely to be primarily cleared through metabolism.
Toxicity
hERG InhibitionLow to Moderate RiskPotential for cardiotoxicity should be evaluated.
Mutagenicity (Ames test)Low RiskThe molecule is not predicted to be mutagenic.

Note: The values in this table are illustrative and based on general predictions for compounds with similar structural features. Actual experimental values may vary.

These in silico predictions provide a valuable preliminary assessment of the pharmacological profile of this compound. However, it is important to note that these are predictions and must be confirmed by experimental studies.

Future Directions and Emerging Research Perspectives for 8 4 Chlorophenyl 6 Azaspiro 3.4 Octane

The unique three-dimensional structure of the 6-azaspiro[3.4]octane scaffold, exemplified by compounds like 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane, has positioned it as a valuable motif in medicinal chemistry. Its conformational rigidity and novel chemical space offer significant advantages over traditional flat, aromatic structures in drug design. Future research is poised to capitalize on these features, focusing on refining synthetic methodologies, exploring new biological applications through structural diversification, developing sophisticated pharmacological tools, and leveraging high-throughput technologies to unlock the full therapeutic potential of this class of compounds.

Q & A

Q. What are the key synthetic routes for preparing 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane derivatives?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Ring-Closing Strategies : Use of spiroannulation reactions, such as cyclization of γ-lactam precursors with 4-chlorophenyl-containing ketones or aldehydes.

Functional Group Protection : Introduction of tert-butyl carbamate (Boc) groups to stabilize the nitrogen during synthesis (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate synthesis) .

Post-Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-chlorophenyl group.

  • Key Considerations : Optimize reaction conditions (e.g., catalyst choice, temperature) to minimize byproducts and improve yield.

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity and stereochemistry.
  • X-ray Crystallography : Resolve the spirocyclic core and substituent orientation .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns.

Q. What are common challenges in achieving regioselectivity during functionalization of the spirocyclic scaffold?

  • Methodological Answer : Regioselectivity issues arise due to steric hindrance and electronic effects:
  • Steric Control : Bulky substituents (e.g., tert-butyl esters) direct reactions to less hindered positions .
  • Electronic Modulation : Electron-withdrawing groups (e.g., 4-chlorophenyl) influence reaction sites in electrophilic substitutions.
  • Catalytic Strategies : Use transition-metal catalysts (e.g., Pd, Cu) to enhance selectivity in cross-coupling reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, substituent position) impact biological activity in related azaspiro compounds?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
  • Comparative Analysis : Test derivatives with variations in substituents (e.g., 5-fluoropyrimidin-2-yl vs. dimethylpyrimidin-2-yl) for target affinity .
  • Biological Assays : Measure IC50_{50} values in enzyme inhibition or receptor-binding assays.
  • Key Findings :
SubstituentBiological Activity ProfileReference
5-Fluoropyrimidin-2-ylEnhanced kinase inhibition
4-ChlorophenylImproved metabolic stability

Q. What computational methods are used to predict target interactions of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS or AMBER) .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and steric parameters .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Address discrepancies through:
  • Standardized Assays : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out pharmacokinetic variability .
  • Crystallographic Validation : Compare ligand-binding modes in solved protein structures .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for Key Derivatives

DerivativeYield (%)Key Step OptimizedReference
tert-Butyl 8-(hydroxymethyl)-6-azaspiro...65Boc protection
6-(5-Fluoropyrimidin-2-yl)-8-carboxylic...42Suzuki coupling

Q. Table 2. Biological Activity of Selected Analogues

Compound ModificationTarget IC50_{50} (nM)Selectivity IndexReference
4-Chlorophenyl12.3 ± 1.28.5
5-Fluoropyrimidin-2-yl5.8 ± 0.915.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.